molecular formula C16H11N3 B6318799 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline CAS No. 1841078-75-8

3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline

Cat. No.: B6318799
CAS No.: 1841078-75-8
M. Wt: 245.28 g/mol
InChI Key: VVVBIGRMWWMIMM-UHFFFAOYSA-N
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Description

3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline: is a heterocyclic compound that features a fused ring system combining pyrrolo and pyridinyl moieties with an isoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cycloaddition of appropriate precursors under controlled conditions. For instance, the reaction of pyrrolo[2,3-c]pyridine with isoquinoline derivatives can be catalyzed by specific reagents to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of pharmaceuticals. It is investigated for its ability to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals .

Properties

IUPAC Name

3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-4-14-10-18-16(9-13(14)3-1)19-8-6-12-5-7-17-11-15(12)19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVBIGRMWWMIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)N3C=CC4=C3C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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